molecular formula C23H19N3O4 B2806159 3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 895647-06-0

3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2806159
CAS No.: 895647-06-0
M. Wt: 401.422
InChI Key: PTGYVQYHHXFSOX-UHFFFAOYSA-N
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Description

The compound 3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine derivative characterized by two key substituents:

  • A 1,3-benzodioxol-5-ylmethyl group at position 3, contributing electron-rich aromaticity via its fused dioxolane ring.
  • A 4-methylbenzyl group at position 1, providing steric bulk and moderate lipophilicity.

Pyrido[2,3-d]pyrimidines are heterocyclic systems of pharmacological interest due to their structural resemblance to purines and pyrimidines, enabling interactions with enzymes like kinases and reductases . The benzodioxole moiety is notable for its presence in bioactive molecules, such as safrole derivatives, and may enhance solubility compared to halogenated or alkylated analogs .

Properties

CAS No.

895647-06-0

Molecular Formula

C23H19N3O4

Molecular Weight

401.422

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H19N3O4/c1-15-4-6-16(7-5-15)12-25-21-18(3-2-10-24-21)22(27)26(23(25)28)13-17-8-9-19-20(11-17)30-14-29-19/h2-11H,12-14H2,1H3

InChI Key

PTGYVQYHHXFSOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Substituent Variations

The target compound shares its pyrido[2,3-d]pyrimidine-2,4-dione core with several analogs, differing primarily in substituents at positions 1 and 3 (Table 1). Key analogs include:

Table 1: Substituent Comparison of Pyrido[2,3-d]pyrimidine Derivatives

Compound Name Position 1 Substituent Position 3 Substituent Key References
Target Compound 4-Methylbenzyl 1,3-Benzodioxol-5-ylmethyl -
3-[(3-Fluorophenyl)methyl]-5-methoxy-1-methyl Methyl 3-Fluorophenylmethyl
3-[(4-Chlorophenyl)methyl]-5-methoxy-1-methyl Methyl 4-Chlorophenylmethyl
6a (from ) Methyl 2-Hydroxy-5-methylbenzoyl
6b (from ) Methyl 5-Fluoro-2-hydroxybenzoyl

Electronic and Steric Effects of Substituents

Electronic Properties
  • In analogs like 6a–d, ΔE ranges from 3.91–4.10 eV, influenced by hydroxybenzoyl substituents .
  • Halogenated Benzyls (Fluoro/Chloro): Electron-withdrawing groups like fluorine or chlorine increase ΔE, reducing reactivity and altering charge distribution .
  • Hydroxybenzoyl Groups (6a–d): These substituents introduce hydrogen-bonding capacity, enhancing interactions with biological targets .
Steric and Solubility Considerations
  • The benzodioxole moiety may improve aqueous solubility compared to halogenated analogs, which are more lipophilic .

Computational Analysis

  • DFT Studies: For analogs 6a–d , DFT/B3LYP calculations revealed charge transfer dynamics and nucleophilic/electrophilic sites via NBO and MEP analyses . These methods could predict the target compound’s reactivity.

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